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molecular formula C15H24N2O2 B8618823 1-Amino-3-{3-[(piperidin-1-yl)methyl]phenoxy}propan-2-ol CAS No. 86506-72-1

1-Amino-3-{3-[(piperidin-1-yl)methyl]phenoxy}propan-2-ol

Cat. No. B8618823
M. Wt: 264.36 g/mol
InChI Key: OTSZMWCSGBDNQQ-UHFFFAOYSA-N
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Patent
US04518598

Procedure details

A solution of 2-[2-hydroxy-3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1H-isoindole-1,3-(2H) dione (17.6 g) and hydrazine hydrate (2.5 g) in ethanol (60 ml) was heated under reflux for 3 h. The resulting mixture was evaporated to a solid residue which was suspended in 1N hydrochloric acid (30 ml) and filtered. The filtrate was basified with an excess of potassium carbonate and extracted with isopropanol (3×40 ml). The isopropanol extracts were dried (Na2CO3) and evaporated to a gum which was chromatographed using System A. Crystallisation of the product from n-hexane:ether (20:1) gave the title compound as colourless grains (7.7 g) m.p. 74°-76.5°.
Name
2-[2-hydroxy-3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1H-isoindole-1,3-(2H) dione
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH2:23][N:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)[CH:18]=1)[CH2:3][N:4]1C(=O)C2C(=CC=CC=2)C1=O.O.NN>C(O)C>[NH2:4][CH2:3][CH:2]([OH:1])[CH2:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH2:23][N:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)[CH:18]=1 |f:1.2|

Inputs

Step One
Name
2-[2-hydroxy-3-[3-(1-piperidinylmethyl)phenoxy]propyl]-1H-isoindole-1,3-(2H) dione
Quantity
17.6 g
Type
reactant
Smiles
OC(CN1C(C2=CC=CC=C2C1=O)=O)COC1=CC(=CC=C1)CN1CCCCC1
Name
Quantity
2.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated to a solid residue which
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropanol (3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The isopropanol extracts were dried (Na2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated to a gum which
CUSTOM
Type
CUSTOM
Details
was chromatographed
CUSTOM
Type
CUSTOM
Details
Crystallisation of the product from n-hexane:ether (20:1)

Outcomes

Product
Name
Type
product
Smiles
NCC(COC1=CC(=CC=C1)CN1CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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